Selective Cytotoxicity: Stictic Acid vs. Usnic Acid in HT-29 Colon Adenocarcinoma Model
Stictic acid demonstrates superior selectivity in its cytotoxic action against the HT-29 human colon adenocarcinoma cell line compared to usnic acid, a benchmark lichen metabolite. Stictic acid exhibits an IC50 of 29.29 µg/mL in malignant HT-29 cells, while showing significantly reduced activity in non-malignant cells (IC50 = 2,478.4 µg/mL), indicating a preferential effect on cancer cells . In contrast, a comparative study concluded that stictic acid was more effective against the HT-29 malignant cell line than usnic acid, which is the most extensively studied lichen metabolite [1].
| Evidence Dimension | Cytotoxic potency and cancer cell selectivity |
|---|---|
| Target Compound Data | IC50 (HT-29): 29.29 µg/mL; IC50 (non-malignant): 2,478.4 µg/mL |
| Comparator Or Baseline | Usnic acid (comparative study conclusion) |
| Quantified Difference | Stictic acid was concluded to be more effective on HT-29 malignant cells than usnic acid |
| Conditions | In vitro cell viability assay using HT-29 human colon adenocarcinoma cells and non-malignant cells |
Why This Matters
This differential selectivity profile, with a >84-fold difference in IC50 values between malignant and non-malignant cells, is a critical factor for researchers seeking targeted anti-cancer agents with a potentially wider therapeutic window.
- [1] Mitrović T, et al. (2011). As cited in PeptideDB summary. View Source
